molecular formula C12H15ClN2OS B7585243 N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide

Cat. No. B7585243
M. Wt: 270.78 g/mol
InChI Key: ALMMDIVWOCIZLS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. In

Scientific Research Applications

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been extensively used in scientific research to study the function of the NMDA receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has also been used to investigate the mechanisms underlying synaptic plasticity and memory formation.

Mechanism of Action

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the receptor from being activated by glutamate, which is the primary neurotransmitter that activates the NMDA receptor. By blocking the NMDA receptor, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide can alter synaptic plasticity and modulate learning and memory processes.
Biochemical and Physiological Effects
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been shown to induce a variety of biochemical and physiological effects in animal models. Studies have shown that N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide can impair spatial memory and learning in rats, suggesting that the NMDA receptor is critical for these processes. N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury by reducing neuronal damage and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide in lab experiments is its selectivity for the NMDA receptor. This selectivity allows researchers to study the specific role of the NMDA receptor in various neurological processes without affecting other neurotransmitter systems. However, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has some limitations, including its relatively short half-life, which requires frequent dosing in animal models, and its potential toxicity at high doses.

Future Directions

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has the potential to be used as a therapeutic agent for various neurological disorders by modulating the activity of the NMDA receptor. Future research could focus on developing more potent and selective NMDA receptor antagonists based on the structure of N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide. Additionally, further studies could investigate the potential of N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide and other NMDA receptor antagonists as cognitive enhancers or neuroprotective agents.
Conclusion
In conclusion, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide is a selective antagonist of the NMDA receptor that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been extensively used to study the function of the NMDA receptor and its role in various neurological disorders, as well as the mechanisms underlying synaptic plasticity and memory formation. While N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide has some limitations, its selectivity for the NMDA receptor makes it a valuable tool for studying the specific role of this receptor in various neurological processes. Future research could focus on developing more potent and selective NMDA receptor antagonists based on the structure of N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide and investigating their potential therapeutic applications.

Synthesis Methods

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-4-methylthiophenol with 1-bromo-2-chloroethane to form the intermediate product, which is then reacted with pyrrolidine-1-carboxylic acid to yield N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide. The final product is obtained through purification by recrystallization.

properties

IUPAC Name

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2OS/c1-17-11-5-4-9(8-10(11)13)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMMDIVWOCIZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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